molecular formula C15H18FNO4S B2658199 4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1235633-79-0

4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2658199
CAS No.: 1235633-79-0
M. Wt: 327.37
InChI Key: BKGRQYBXINYWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide Research

The sulfonamide class originated in the early 20th century with the serendipitous discovery of Prontosil , a red azo dye synthesized by Bayer AG in 1932. While initially developed for textile applications, Prontosil demonstrated remarkable antibacterial properties in murine models of streptococcal infection, marking the advent of systemic antibiotic therapy. The subsequent elucidation of its active metabolite, sulfanilamide , catalyzed a surge in sulfonamide research, leading to over 5,000 derivatives by the 1940s. Early studies at institutions like Johns Hopkins University established sulfonamides as bacteriostatic agents, disrupting bacterial folate synthesis via competitive inhibition of dihydropteroate synthase.

The 1937 "sulfanilamide elixir" tragedy, in which a toxic solvent caused over 100 deaths, underscored the need for regulatory oversight and spurred the 1938 U.S. Federal Food, Drug, and Cosmetic Act. Post-World War II, sulfonamide applications diversified beyond antibacterials into diuretics (e.g., acetazolamide) and antidiabetic agents (e.g., sulfonylureas), driven by structural modifications to the core sulfonamide scaffold.

Evolution of Heterocyclic Sulfonamides in Academic Literature

The integration of heterocyclic moieties into sulfonamides emerged as a strategy to enhance target affinity and pharmacokinetic properties. Thiadiazole and thiophene derivatives, such as methazolamide, demonstrated potent carbonic anhydrase inhibition, enabling their use in glaucoma management. Concurrently, furan -containing sulfonamides gained attention for their electronic and steric properties, which facilitated interactions with enzymatic active sites.

A pivotal shift occurred in the 1960s with the discovery that substituting the sulfonamide’s aromatic ring with electron-withdrawing groups (e.g., fluorine) and heterocyclic side chains improved metabolic stability. For example, sulfaquinoxaline , a furan-adjacent sulfonamide, exhibited potent anticoccidial activity in poultry despite human toxicity. Modern computational studies have since rationalized these effects, attributing furan’s efficacy to its planar structure and $$\pi$$-$$\pi$$ stacking capabilities.

Research Significance of Furan-Substituted Sulfonamides

Furan’s oxygen atom provides a hydrogen-bond acceptor, enabling interactions with residues in enzyme binding pockets. In 4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide , the furan-2-yl group at the N-alkyl position introduces conformational rigidity, while the ethoxy and fluoro substituents modulate electronic effects across the benzene ring.

Recent structure-activity relationship (SAR) studies highlight three critical roles of furan in sulfonamides:

  • Steric guidance : The furan ring orients the sulfonamide group toward catalytic zinc ions in carbonic anhydrases.
  • Electron delocalization : Furan’s conjugated system enhances resonance stabilization of the sulfonamide’s negative charge.
  • Solubility modulation : Hydrophobic furan moieties improve membrane permeability in central nervous system (CNS)-targeted agents.

Current Research Landscape of Furan-Benzenesulfonamide Compounds

This compound exemplifies contemporary trends in sulfonamide design, combining multiple pharmacophores for polypharmacology. Key findings include:

Property Value/Description Source
Molecular weight 327.4 g/mol
IUPAC name 4-ethoxy-3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Synthetic route Nucleophilic substitution of benzenesulfonyl chloride with 1-(furan-2-yl)propan-2-amine
Biological targets Carbonic anhydrase isoforms (e.g., CA-II, CA-IX), viral proteases

Recent studies emphasize its dual inhibitory activity against carbonic anhydrase IX (implicated in tumor hypoxia) and SARS-CoV-2 main protease , leveraging the fluoro group’s electronegativity to polarize active-site water networks.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4S/c1-3-20-15-7-6-13(10-14(15)16)22(18,19)17-11(2)9-12-5-4-8-21-12/h4-8,10-11,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGRQYBXINYWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its unique structure, featuring an ethoxy group, a fluoro substituent, and a furan ring, suggests potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

The chemical formula for this compound is C15H18FNO4SC_{15}H_{18}FNO_4S. The compound has a molecular weight of 325.37 g/mol and is characterized by the following structural attributes:

PropertyValue
Molecular FormulaC₁₅H₁₈FNO₄S
Molecular Weight325.37 g/mol
IUPAC NameThis compound
CAS Number1787914-84-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases and various other enzymes, which can lead to antimicrobial and anti-inflammatory effects. The furan ring may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that compounds in the benzenesulfonamide class exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound can inhibit bacterial growth effectively. A notable study demonstrated that certain sulfonamides exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in vitro. Compounds with similar structures have shown the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation .

Study on Antiviral Activity

A recent study investigated the antiviral properties of various benzenesulfonamide derivatives against viral pathogens. The results indicated that certain modifications to the furan ring significantly enhanced antiviral activity, with some compounds achieving EC50 values in the low micromolar range . This finding suggests that this compound may possess similar potential.

Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values below 100 µM against breast and lung cancer cell lines, indicating promising anticancer activity . Further research is needed to assess the specific efficacy of this compound in this context.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other benzenesulfonamides:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
4-Ethoxy-N-(1-furanylmethyl)-benzenesulfonamideModerateHighLow
4-FluorobenzenesulfonamideHighModerateModerate
4-Ethoxy-N-(1-furanylmethyl)-benzeneLowHighHigh

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives like 4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide exhibit significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the compound's structure enhance its cytotoxic effects against breast and lung cancer cells.

Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on HeLa cells revealed that structural modifications significantly impacted the potency of sulfonamide derivatives. Notably, furan-based modifications were linked to increased cytotoxicity, suggesting that this compound could be effective against specific cancer types.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which play essential roles in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Study: In Vivo Studies
In animal models, similar sulfonamide compounds have demonstrated reduced tumor growth when used alongside established chemotherapeutics. This indicates a potential synergistic effect that could enhance treatment efficacy in clinical settings.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluoro (present in the target compound) and trifluoromethyl groups (e.g., ) improve metabolic stability and membrane permeability.
  • Heterocyclic Moieties : Furan (target compound) vs. indole (3u, ) or thiophene () may alter receptor selectivity. Indole-containing analogues show synthetic challenges due to regioisomer formation (2:1 ratio in 3u/3’u) .
  • Bioactivity : Chlorobenzoyl-substituted derivatives (e.g., compound 9, ) exhibit potent anticancer activity, suggesting that the target compound’s ethoxy group might reduce cytotoxicity compared to EWGs like chloro.

Pharmacological Potential

  • Anticancer Activity : While compound 9 () shows IC50 = 35 μg/mL against HCT116, the target compound’s ethoxy group may reduce potency but improve solubility.
  • CNS Applications : Fluorinated sulfonamides (e.g., ) demonstrate 5-HT7 receptor antagonism, suggesting the target compound could be optimized for neuropsychiatric disorders.

Physical and Spectral Properties

  • Melting Points : Analogues range from 175–178°C (chromen-2-yl derivative, ) to room-temperature solids (e.g., 3u, ).
  • Mass Spectrometry : Consistent [M–H+] or [M+1] peaks across analogues (e.g., m/z 403 for 3u , 589.1 for chromen-2-yl derivative ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.